molecular formula C17H22N4O2 B7633728 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide

2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide

Cat. No. B7633728
M. Wt: 314.4 g/mol
InChI Key: QHLHNEPVBRCYEC-UHFFFAOYSA-N
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Description

2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide, also known as AOE-PC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide also modulates the expression of pro-inflammatory cytokines and reduces the activation of microglia, which play a crucial role in neuroinflammation.
Biochemical and Physiological Effects:
2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide has been found to exhibit beneficial effects on various biochemical and physiological parameters. It has been shown to increase the levels of glutathione, an important antioxidant molecule, and reduce the levels of malondialdehyde, a marker of oxidative stress. 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide also improves mitochondrial function and reduces the expression of apoptotic markers.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide is its high potency and selectivity towards ROS inhibition. It has also been found to be relatively safe and non-toxic in animal studies. However, the limitations of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide include its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide. One of the major areas of focus is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide is a promising chemical compound with potential applications in various fields of scientific research. Its high potency and selectivity towards ROS inhibition, along with its beneficial effects on various biochemical and physiological parameters, make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully explore its potential and develop novel formulations and delivery methods to improve its efficacy and safety.

Synthesis Methods

The synthesis of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide involves the reaction of 5-phenyl-1,3,4-oxadiazol-2-amine with 1-bromo-2-chloroethane, followed by the reaction with cyclohexane-1-carboxylic acid to form the final product. The synthesis method has been optimized to achieve high yields and purity of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide.

Scientific Research Applications

2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide is in the field of neuroscience, where it has been found to exhibit neuroprotective effects against oxidative stress and neuroinflammation. 2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11(19-14-10-6-5-9-13(14)15(18)22)16-20-21-17(23-16)12-7-3-2-4-8-12/h2-4,7-8,11,13-14,19H,5-6,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLHNEPVBRCYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)NC3CCCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide

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